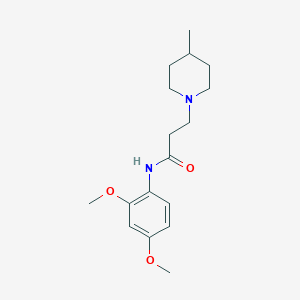
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as DMPA, is a chemical compound that has been studied for its potential use in scientific research. DMPA belongs to a class of compounds known as designer drugs, which are synthetic substances that are designed to mimic the effects of other drugs or to produce new effects.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide acts as a potent inhibitor of the dopamine transporter, binding to the protein and preventing the uptake of dopamine into neurons. This leads to an increase in the extracellular levels of dopamine, which can produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and sensitivity. Some of the effects that have been reported in animal studies include increased locomotor activity, enhanced reward-seeking behavior, and alterations in the function of the mesolimbic dopamine system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for the dopamine transporter. This allows researchers to manipulate dopamine signaling in a precise and controlled manner. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, including its potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Future Directions
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have therapeutic applications in the treatment of disorders such as Parkinson's disease and addiction. Another direction is the use of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide as a tool for studying the role of dopamine signaling in complex behaviors such as decision-making and social interaction. Finally, there is a need for further research on the safety and toxicity of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide and related compounds, particularly in the context of long-term use and exposure.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-methylpiperidine and propanoyl chloride to yield N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In particular, N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been used as a probe for studying the function of the dopamine transporter, a protein that plays a key role in regulating the levels of dopamine in the brain.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-5-4-14(21-2)12-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
InChI Key |
LVQAPSCDVLAIID-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)


![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)







